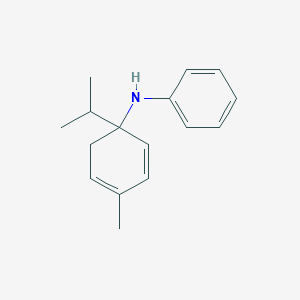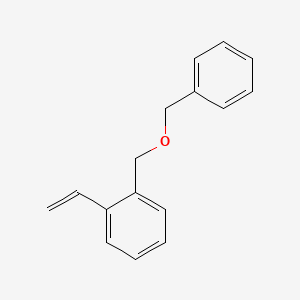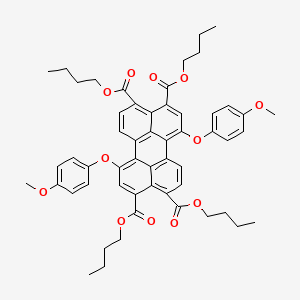![molecular formula C15H11F2N3O3S B14131942 2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid CAS No. 1015856-45-7](/img/structure/B14131942.png)
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a methoxyphenyl group, along with a thiazole ring bearing a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole ring with the desired substituents, followed by the formation of the thiazole ring and subsequent carboxylation.
-
Synthesis of the Pyrazole Ring: : The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For instance, 3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazole can be prepared by reacting 4-methoxyphenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions .
-
Formation of the Thiazole Ring: : The thiazole ring can be introduced by reacting the pyrazole intermediate with a thioamide or a thiourea derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .
-
Carboxylation: This can be achieved through carboxylation of the thiazole ring using carbon dioxide (CO2) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid has several applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer specific biological activities such as anti-inflammatory or anticancer properties .
-
Materials Science: : The compound’s ability to form stable complexes with metals makes it useful in the development of new materials, including catalysts and electronic devices.
-
Biological Research: : The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
-
Industrial Applications: : The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the thiazole ring.
5-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the difluoromethyl group and thiazole ring.
Uniqueness
2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid is unique due to the presence of both the difluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
1015856-45-7 |
|---|---|
Fórmula molecular |
C15H11F2N3O3S |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
2-[3-(difluoromethyl)-5-(4-methoxyphenyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11F2N3O3S/c1-23-9-4-2-8(3-5-9)12-6-10(13(16)17)19-20(12)15-18-11(7-24-15)14(21)22/h2-7,13H,1H3,(H,21,22) |
Clave InChI |
VDGKXYQHWUCRKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)


![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)






